![molecular formula C25H24O4 B14431405 2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate CAS No. 82408-97-7](/img/structure/B14431405.png)
2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate is an organic compound that features a biphenyl group, a phenoxy group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: The biphenyl group is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: The acylated biphenyl is then reacted with a phenol derivative to form the phenoxy group.
Esterification: The final step involves the esterification of the phenoxy compound with acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficiency and environmental compliance.
化学反応の分析
Types of Reactions
2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenoxy or acetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate involves its interaction with specific molecular targets. The biphenyl and phenoxy groups can interact with enzymes or receptors, modulating their activity. The acetate ester may also play a role in the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
4-Phenoxybiphenyl: Shares the biphenyl and phenoxy groups but lacks the acetate ester.
Biphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of the acetate ester.
Phenyl acetate: Contains the acetate ester but lacks the biphenyl and phenoxy groups.
Uniqueness
2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate is unique due to its combination of biphenyl, phenoxy, and acetate ester groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
特性
CAS番号 |
82408-97-7 |
|---|---|
分子式 |
C25H24O4 |
分子量 |
388.5 g/mol |
IUPAC名 |
2-[4-[3-oxo-3-(4-phenylphenyl)propyl]phenoxy]ethyl acetate |
InChI |
InChI=1S/C25H24O4/c1-19(26)28-17-18-29-24-14-7-20(8-15-24)9-16-25(27)23-12-10-22(11-13-23)21-5-3-2-4-6-21/h2-8,10-15H,9,16-18H2,1H3 |
InChIキー |
FAVNNAAUXJJEQO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCOC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


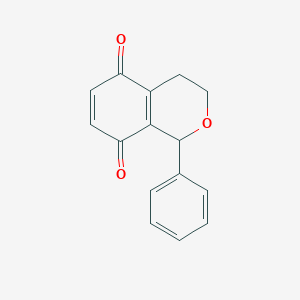
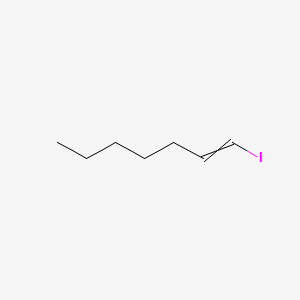
![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)

![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)
![L-Alanine, 3-[(2-sulfoethyl)dithio]-](/img/structure/B14431361.png)


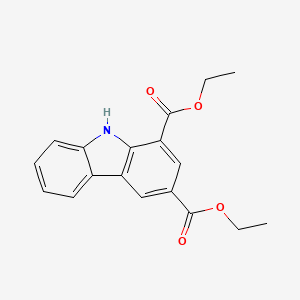
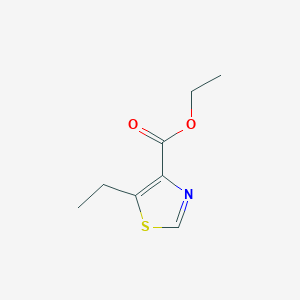
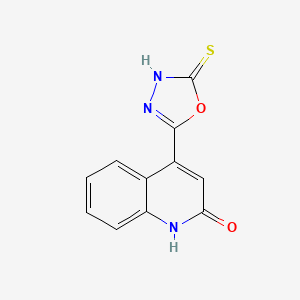


![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)
